molecular formula C17H15N3O2 B11015774 N-(4-carbamoylphenyl)-1-methyl-1H-indole-5-carboxamide

N-(4-carbamoylphenyl)-1-methyl-1H-indole-5-carboxamide

Cat. No.: B11015774
M. Wt: 293.32 g/mol
InChI Key: CEDOHYGBIHULIW-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-methyl-1H-indole-5-carboxamide is a synthetic organic compound featuring a 1-methyl-1H-indole core linked to a 4-carbamoylphenyl group via a carboxamide bridge. This structure incorporates multiple pharmacologically relevant motifs. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and prevalence in numerous bioactive molecules . Specifically, substituted indole-5-carboxamide derivatives have been identified as potent and selective antagonists for various biological targets, demonstrating significant research utility in preclinical development . The presence of the carbamoylphenyl group is a common feature in compounds designed for molecular interaction and binding studies. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-1-methylindole-5-carboxamide

InChI

InChI=1S/C17H15N3O2/c1-20-9-8-12-10-13(4-7-15(12)20)17(22)19-14-5-2-11(3-6-14)16(18)21/h2-10H,1H3,(H2,18,21)(H,19,22)

InChI Key

CEDOHYGBIHULIW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

The reaction is catalyzed by carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often paired with hydroxybenzotriazole (HOBt) to minimize racemization. Solvent selection critically influences reaction efficiency, with dichloromethane (DCM) and dimethylformamide (DMF) being predominant choices. A representative procedure involves:

  • Dissolving 1-methyl-1H-indole-5-carboxylic acid (10 mmol) and 4-aminobenzamide (10.5 mmol) in anhydrous DMF.

  • Adding EDC (12 mmol) and HOBt (12 mmol) under nitrogen atmosphere.

  • Stirring at 25°C for 12–24 hours.

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound in 68–75% purity.

Optimization Strategies

Key parameters affecting yield include:

ParameterOptimal RangeImpact on YieldSource
Temperature20–30°C±5% efficiency
Solvent PolarityDMF > DCM+15% yield
Coupling AgentEDC/HOBt75% yield
Reaction Time18–24 hoursMaximizes conversion

Side reactions, such as N-methyl group oxidation, are mitigated by maintaining inert conditions and avoiding prolonged exposure to light.

Cyclization Approaches for Core Structure Assembly

Alternative methods construct the indole core in situ, followed by functionalization. Patent WO2011071716A1 discloses a tandem cyclization-carboxamidation sequence using palladium catalysis.

Palladium-Catalyzed Cyclization

A patented route involves:

  • Treating 2-bromo-1-methyl-1H-indole with carbon monoxide (1 atm) in methanol.

  • Adding 4-isocyanatobenzamide and Pd(PPh₃)₄ (5 mol%) at 80°C.

  • Refluxing for 8 hours to afford the product in 62% yield.

This method circumvents pre-formed carboxylic acid intermediates but requires stringent control of CO pressure.

Acid-Catalyzed Cyclization

A related strategy from PMC7286972 employs Brønsted acids (e.g., H₂SO₄) to cyclize propargylamide precursors:

  • Reacting N-(prop-2-yn-1-yl)-4-carbamoylbenzamide with 1-methylindole-5-carbaldehyde in acetic acid.

  • Adding H₂SO₄ (0.5 eq) and heating at 100°C for 6 hours.

  • Isolating the product via crystallization (ethanol/water) in 58% yield.

Functional Group Interconversion Strategies

Late-stage modifications of pre-functionalized indoles offer modularity. Source demonstrates bromination/amination sequences applicable to this compound.

Halogenation Followed by Amination

  • Bromination : Treating 1-methyl-1H-indole-5-carboxamide with N-bromosuccinimide (NBS) in CCl₄ yields the 4-bromo derivative.

  • Buchwald–Hartwig Amination : Reacting the bromide with 4-aminobenzamide using Pd₂(dba)₃ and Xantphos in toluene at 110°C achieves C–N coupling.

This two-step process affords the target compound in 51% overall yield but requires specialized catalysts.

Continuous Flow Synthesis for Scalability

Recent advances from highlight continuous flow systems to enhance reproducibility:

StageConditionsOutcome
Carboxylic Acid ActivationEDC/HOBt in DMF, 25°C, 10 min95% activation
Amide Bond Formation50°C, residence time 30 min82% conversion
Quenching0.1 M HCl, inline separation99% purity

This method reduces reaction time from 24 hours to 1.5 hours while achieving 78% isolated yield.

Comparative Analysis of Synthetic Methods

The table below evaluates key metrics across preparation routes:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Amide Coupling7598HighModerate
Pd-Catalyzed Cyclization6295LowHigh
Continuous Flow7899Very HighHigh

Amide coupling remains the benchmark for reliability, whereas flow chemistry excels in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(4-carbamoylphenyl)-1-methyl-1H-indole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Fluorophenyl Derivatives
  • N-(4-Fluorophenyl)-1-methyl-1H-indole-5-carboxamide (43) Structural Difference: Replaces the carbamoyl group with a fluorine atom. Synthesis: Yielded 60% via general procedure A, using DCM/methanol (9.5:0.5) for purification (Rf = 0.45) . Properties: Lower polarity (fluorine is electron-withdrawing) and reduced hydrogen-bonding capacity compared to the carbamoyl analog.
Benzoylphenyl Derivatives
  • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide
    • Structural Difference : Features a benzoyl (-COC₆H₅) group instead of carbamoyl and a fluorine at the indole C5 position.
    • Synthesis : 37.5% yield via reflux in DMSO, purified using cyclohexane/ethyl acetate (80:20) .
    • Properties : Higher molecular weight (MW = 359.12 g/mol) and melting point (249–250°C) due to the bulky benzoyl group. IR spectra show a strong carbonyl stretch at 1666 cm⁻¹ .
Hydroxybenzyl Derivatives
  • N-(4-Hydroxybenzyl)-1-methyl-1H-indole-5-carboxamide (20) Structural Difference: Substitutes carbamoylphenyl with a 4-hydroxybenzyl group. Synthesis: 52% yield via precipitation in DCM/diethyl ether; melting point = 390°C .

Core Modifications: Indole vs. Heterocyclic Alternatives

Triazole-Based Carboxamides
  • N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamides Structural Difference: Replaces the indole core with a triazole ring. Synthesis: Derived from 5-methyl-1-(4-methylphenyl)-1H-triazole-4-carboxylic acid, yielding 45–62% via thionyl chloride-mediated coupling .
Thiazolo[3,2-a]Pyridine Derivatives
  • (S)-N-(4-Carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3-carboxamide
    • Structural Difference : Incorporates a thiazolo pyridine core instead of indole.
    • Activity : Demonstrated SARS-CoV-2 spike glycoprotein inhibition in computational studies .
    • Implications : The rigid thiazolo pyridine core may enhance target selectivity but reduce synthetic accessibility.

Side Chain Modifications

Piperazine and Aminopropyl Derivatives
  • 3-(((4-Hydroxybenzyl)amino)methyl)-1-methyl-N-(2-(piperazin-1-yl)ethyl)-1H-indole-5-carboxamide (15) Structural Difference: Adds a piperazine-ethyl side chain. Synthesis: 42% yield; melting point = 289°C . Properties: The basic piperazine group improves water solubility and may enhance CNS penetration.
Cyclopropylmethyl Derivatives
  • N-(Cyclopropylmethyl)-3-(4-fluorobenzamido)-5-methyl-1H-indole-2-carboxamide
    • Structural Difference : Cyclopropylmethyl group introduces steric bulk.
    • Implications : May improve pharmacokinetic properties by reducing CYP450 metabolism .

Comparative Data Table

Compound Name Core Structure Phenyl Substituent Yield (%) Melting Point (°C) Key Functional Groups
N-(4-Carbamoylphenyl)-1-methylindole-5-carboxamide Indole 4-Carbamoylphenyl N/A N/A -CONH₂, -CH₃
N-(4-Fluorophenyl)-1-methylindole-5-carboxamide (43) Indole 4-Fluorophenyl 60 N/A -F
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide Indole 4-Benzoylphenyl 37.5 249–250 -COC₆H₅, -F
N-(4-Hydroxybenzyl)-1-methylindole-5-carboxamide (20) Indole 4-Hydroxybenzyl 52 390 -OH
N-(Cyclopropylmethyl)-3-(4-fluorobenzamido)-5-methylindole-2-carboxamide Indole Cyclopropylmethyl N/A N/A -COC₆H₄F, cyclopropylmethyl

Key Findings and Implications

Halogens (e.g., Fluorine): Improve metabolic stability and lipophilicity, favoring CNS-targeted applications .

Synthetic Accessibility :

  • Piperazine and hydroxybenzyl derivatives require multi-step synthesis with moderate yields (42–55%), whereas fluorophenyl analogs are more straightforward (60% yield) .

Biological Relevance :

  • Thiazolo pyridine derivatives (e.g., compound in ) show promise as viral inhibitors, suggesting that structural analogs of the target compound could be optimized for antiviral activity .

Biological Activity

N-(4-carbamoylphenyl)-1-methyl-1H-indole-5-carboxamide, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O3, with a molecular weight of 293.32 g/mol. The compound features an indole core, which is significant for its pharmacological properties. The presence of both carbamoyl and carboxamide functionalities enhances its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Interaction : The compound interacts with specific enzymes or receptors, modulating their activity and influencing cellular processes. This modulation can lead to alterations in signaling pathways critical for cell survival and proliferation.
  • Antimicrobial Activity : Studies have shown that the compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : The compound has been investigated for its potential to inhibit tumor growth by targeting cancer cell lines. Its unique structure allows it to interfere with various biological pathways involved in cancer progression .

Anticancer Activity

A study focusing on the anticancer properties of this compound demonstrated its effectiveness against several cancer cell lines. The compound was found to inhibit cell proliferation in a dose-dependent manner. For instance, in vitro assays revealed that at concentrations above 50 µM, the compound significantly reduced the viability of colorectal (HCT116) and lung (NCI-H460) carcinoma cells .

Antimicrobial Effects

In antimicrobial assays, this compound showed promising results against various bacterial strains. Its Minimum Inhibitory Concentration (MIC) values ranged from 10 to 20 µg/mL against Gram-positive bacteria, indicating strong antibacterial activity.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated HCT116 colorectal cancer cells with varying concentrations of this compound. The results indicated that treatment with 100 µM of the compound resulted in a 75% reduction in cell viability after 48 hours. Mechanistic studies suggested that this reduction was due to apoptosis induction mediated by caspase activation .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed that at an MIC of 15 µg/mL, the compound effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize N-(4-carbamoylphenyl)-1-methyl-1H-indole-5-carboxamide?

The synthesis typically involves multi-step reactions, including condensation, amide coupling, and functional group modifications. For example, related indole carboxamides are synthesized via nucleophilic substitution or coupling reactions using intermediates like 1-methyl-1H-indole-5-carboxylic acid (precursor with CAS RN 186129-25-9) . Post-synthesis purification often employs column chromatography or recrystallization. Key steps include activating carboxylic acid groups (e.g., using EDCl/HOBt) for amide bond formation with 4-carbamoylaniline derivatives. Impurities such as ethyl 3-(2-(((4-carbamoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (Dabigatran Impurity 19) highlight the need for rigorous quality control during synthesis .

Basic: What analytical techniques are used to confirm the structural integrity of this compound?

Structural validation relies on:

  • 1^1H-NMR and 13^13C-NMR spectroscopy : To confirm proton and carbon environments (e.g., indole ring protons at δ 7.0–8.0 ppm, carbamoyl NH2_2 signals at δ ~6.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+^+ calculated for C16_{16}H14_{14}N3_3O2_2: 280.1086; observed: 280.1090) .
  • Melting Point Analysis : Consistency with literature values (e.g., analogs in show melting points between 153–194°C).

Advanced: How do computational studies predict the interaction of this compound with viral proteins?

Molecular docking and dynamics simulations evaluate binding modes. For instance, a structurally similar compound (compound 36 in ) exhibited binding affinities of -8.8 kcal/mol to SARS-CoV-2 envelope protein and -10.1 kcal/mol to nucleocapsid protein. Researchers use software like AutoDock Vina or Schrödinger Suite, optimizing parameters such as grid box size (e.g., 25 ų centered on the active site) and scoring functions (e.g., MM-GBSA). Validation involves comparing results with experimental IC50_{50} values or mutagenesis data .

Advanced: What strategies address contradictions in biological activity data across studies?

Discrepancies (e.g., varying IC50_{50} values in cytotoxicity assays) can arise from differences in cell lines, assay protocols, or compound purity. Mitigation strategies include:

  • Method Triangulation : Cross-validate using orthogonal assays (e.g., MTT, apoptosis markers, and caspase-3 activation) .
  • Structural Confirmation : Re-analyze compound purity via HPLC and NMR if activity diverges from literature .
  • Standardized Protocols : Adhere to guidelines like NIH’s Assay Guidance Manual for reproducibility.

Advanced: How do substituent modifications on the indole ring influence anticancer activity?

Structure-activity relationship (SAR) studies demonstrate that:

  • Electron-withdrawing groups (e.g., -Cl, -NO2_2) enhance apoptosis in Bcl-2/Mcl-1 inhibition (e.g., compound 10l in with a nitro group showed 14% yield and potent activity).
  • Hydrophobic substituents (e.g., naphthalen-1-ylmethyl) improve membrane permeability, as seen in analogs with -8.8 kcal/mol binding affinity .
  • Positional effects : Modifications at the indole 5-position (carboxamide) are critical for target engagement, while 1-methyl groups reduce metabolic degradation .

Advanced: What in vitro and in vivo models are suitable for evaluating this compound’s pharmacokinetics?

  • In Vitro : Use Caco-2 cell monolayers for permeability assays and cytochrome P450 isoforms (CYP3A4, CYP2D6) for metabolic stability .
  • In Vivo : Rodent models assess bioavailability and half-life. For example, SAR216471 ( ), a related P2Y12 antagonist, showed potent antiplatelet activity in rats, guiding dose optimization for thrombosis studies.

Basic: What safety precautions are recommended when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and P95 respirators to avoid inhalation of aerosols .
  • Ventilation : Use fume hoods during synthesis to mitigate respiratory irritation (H335 hazard) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced: How is this compound’s selectivity evaluated against off-target receptors?

Selectivity profiling involves:

  • Panel Screening : Test against >50 kinases or GPCRs (e.g., Eurofins Cerep panels).
  • Computational Off-Target Prediction : Tools like SwissTargetPrediction identify potential interactors based on structural similarity.
  • Biophysical Assays : Surface plasmon resonance (SPR) or thermal shift assays quantify binding to non-target proteins .

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